4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative with a complex substitution pattern. Its structure includes:
- 4-Chlorobenzoyl at position 4 (electron-withdrawing group).
- Hydroxyl at position 3 (hydrogen-bond donor).
- 4-Isopropylphenyl at position 5 (bulky hydrophobic substituent).
This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the pharmacological relevance of thiadiazole and pyrrolone motifs .
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-12(2)14-4-6-15(7-5-14)19-18(20(28)16-8-10-17(24)11-9-16)21(29)22(30)27(19)23-26-25-13(3)31-23/h4-12,19,28H,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYFLSTXNNKQN-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370575-94-3 | |
| Record name | 4-(4-CHLOROBENZOYL)-3-HYDROXY-5-(4-ISOPROPYLPHENYL)-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 446.9 g/mol. Its structure includes:
- A chlorobenzoyl group
- A hydroxy group
- A pyrrol-2-one ring
- A thiadiazole moiety
These functional groups contribute to its biological activity and interaction with various molecular targets.
Anticancer Activity
Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
The mechanism of action involves inducing apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2, as well as caspase activation, leading to cell death in cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Positive | 6 mg/mL |
| Escherichia coli | Positive | 6 mg/mL |
| Salmonella typhi | Positive | 6 mg/mL |
| Bacillus cereus | Positive | 6 mg/mL |
These findings suggest that the compound could be developed into a potential antimicrobial agent .
Study on Anticancer Properties
In a study published in November 2022, researchers synthesized several derivatives based on the thiadiazole scaffold and evaluated their anticancer activity. The results indicated that compounds similar to our target compound showed high selectivity towards cancerous cells over normal cells, with significant cytotoxicity observed in MCF-7 and HepG2 cell lines .
Mechanistic Insights
Further investigation into the mechanism revealed that these compounds could inhibit specific proteins involved in cancer cell proliferation. For instance, analogs were shown to interact with annexin A2-S100A10 protein complexes, which are crucial for tumor progression . This interaction potentially disrupts signaling pathways that promote cancer cell survival.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and prostate cancer cells. The presence of the thiadiazole moiety enhances its interaction with target proteins involved in cancer progression .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The structure of 4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is crucial for its biological activity. The chlorobenzoyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. The hydroxyl group contributes to hydrogen bonding with receptor sites, increasing binding affinity and specificity .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with various protein targets. For instance, it has been shown to effectively bind to the S100A10 protein, which plays a role in cancer metastasis. The binding mode involves key hydrophobic interactions and hydrogen bonds that stabilize the complex .
Case Studies
Comparison with Similar Compounds
Table 1: Substituent Comparison of Target Compound and Analogs
Structural and Crystallographic Insights
- Isostructurality : Compounds with halogen substitutions (e.g., Cl vs. F) often exhibit isostructurality in crystal packing despite differences in electronic properties . For instance, analogs in and share identical crystal structures (triclinic, P̄1 symmetry) but adjust slightly to accommodate Cl/Br substituents. The target compound’s bulky 4-isopropylphenyl group may disrupt isostructurality compared to smaller substituents (e.g., methyl in ) .
- Molecular Conformation: The hydroxyl group at position 3 facilitates hydrogen bonding, a feature conserved across analogs.
Physicochemical Properties
- Solubility : The 4-isopropylphenyl group increases hydrophobicity, likely reducing aqueous solubility compared to analogs with polar groups (e.g., methoxy in ).
- Melting Points : Bulkier substituents (e.g., isopropyl) often lower melting points due to disrupted crystal packing. For example, the target compound may exhibit a lower melting point than ’s 4-methylphenyl analog .
Research Findings and Data
Table 2: Key Properties of Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
